REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1.[Li:10]CCCC.[S:15](=[O:17])=[O:16]>C1COCC1.CCCCCC>[Li+:10].[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[S:15]([O-:17])=[O:16] |f:5.6|
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
O1C=CC2=C1C=CC=C2
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −40° C. for 30-40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for about 5-10 min
|
Duration
|
7.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
A white precipitate was formed
|
Type
|
CUSTOM
|
Details
|
was then brought to RT
|
Type
|
WAIT
|
Details
|
the stirring was continued for 1 h
|
Duration
|
1 h
|
Reaction Time |
35 (± 5) min |
Name
|
|
Type
|
product
|
Smiles
|
[Li+].O1C(=CC2=C1C=CC=C2)S(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |